2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is typically carried out under solvent-free conditions, which not only reduces the environmental impact but also enhances the yield and purity of the product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, altering cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-(2-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be compared with other similar compounds, such as:
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Dihydropyrano[2,3-c]pyrazoles: These compounds are known for their antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H20O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C23H20O5/c1-12-10-19-21(13-7-5-8-14(13)23(25)28-19)22-20(12)16(24)11-18(27-22)15-6-3-4-9-17(15)26-2/h3-4,6,9-10,18H,5,7-8,11H2,1-2H3 |
InChI Key |
MFUIWWHAQASCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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